molecular formula C12H12Cl3NO2 B5411057 2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

Cat. No.: B5411057
M. Wt: 308.6 g/mol
InChI Key: SUXXSHIJUBVHBQ-UHFFFAOYSA-N
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Description

2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is a complex organic compound with the molecular formula C12H12Cl3NO2. It is known for its unique structure, which includes a trichloromethyl group and a benzopyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5,7-dimethyl-4-hydroxycoumarin with trichloromethyl ketone in the presence of a base, followed by amination to introduce the amino group. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent production. Quality control measures are also implemented to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce methylated derivatives. Substitution reactions can lead to a variety of amino-substituted compounds .

Scientific Research Applications

2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the benzopyran ring system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-5,7-DIMETHYL-2-(CHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
  • 2-AMINO-5,7-DIMETHYL-2-(BROMOMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
  • 2-AMINO-5,7-DIMETHYL-2-(IODOMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

Uniqueness

The presence of the trichloromethyl group in 2-AMINO-5,7-DIMETHYL-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE distinguishes it from similar compounds. This group imparts unique reactivity and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-5,7-dimethyl-2-(trichloromethyl)-3H-chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO2/c1-6-3-7(2)10-8(17)5-11(16,12(13,14)15)18-9(10)4-6/h3-4H,5,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXXSHIJUBVHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)CC(OC2=C1)(C(Cl)(Cl)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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